molecular formula C7H6N2OS B3053210 3-Isothiocyanato-2-methoxypyridine CAS No. 52023-94-6

3-Isothiocyanato-2-methoxypyridine

Cat. No.: B3053210
CAS No.: 52023-94-6
M. Wt: 166.20
InChI Key: XTUAFLZKZLLDNU-UHFFFAOYSA-N
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Description

3-Isothiocyanato-2-methoxypyridine is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is characterized by the presence of an isothiocyanate group attached to a methoxypyridine ring, making it a valuable intermediate in organic synthesis and various industrial processes .

Chemical Reactions Analysis

Types of Reactions: 3-Isothiocyanato-2-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Properties

IUPAC Name

3-isothiocyanato-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-10-7-6(9-5-11)3-2-4-8-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUAFLZKZLLDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297102
Record name 3-Isothiocyanato-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52023-94-6
Record name 3-Isothiocyanato-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52023-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isothiocyanato-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound, MS (ISP): m/e=342.1 (M+H+), was prepared as for example 1, steps A to C. Step A was performed using 3-isothiocyanato-2-methoxy-pyridine and yielded 5-(2-methoxy-pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester. This was hydrolized in step B to 5-(2-methoxy-pyridin-3-ylamino)-thiazole-4-carboxylic acid, which was reacted with 6-methyl-pyridin-2-ylamine in step C. 3-Isothiocyanato-2-methoxy-pyridine was prepared as in example 96, starting from 2-methoxy-pyridin-3-ylamine.
Name
5-(2-methoxy-pyridin-3-ylamino)-thiazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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